The Discovery of Adrenorphin: A Technical Guide to a Novel Endogenous Opioid
The Discovery of Adrenorphin: A Technical Guide to a Novel Endogenous Opioid
This guide provides an in-depth technical exploration of the discovery of adrenorphin, an endogenous C-terminally amidated opioid octapeptide. It is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the pivotal experiments and scientific reasoning that led to the identification and characterization of this significant neuropeptide.
Introduction: The Expanding World of Endogenous Opioids
The early 1980s were a period of intense research into the body's own opioid system. Following the discovery of enkephalins and endorphins, scientists were actively searching for other endogenous ligands that could explain the diverse physiological effects of opiates. A key focus was the processing of proenkephalin A, a large precursor protein known to contain the sequences of several opioid peptides. It was within this scientific context that two independent research groups, one led by Hisayuki Matsuo in Japan and the other by Eckard Weber in the United States, converged on the discovery of a novel, potent opioid peptide.
Part 1: The Discovery and Isolation of a Novel Amidated Opioid
The initial discovery of what would be named "adrenorphin" by Matsuo's group and "metorphamide" by Weber's team was a landmark event, as it represented the first identification of a C-terminally amidated opioid peptide in mammals.[1][2] This structural feature was known to be crucial for the biological activity of many peptide hormones.[1]
The Rationale for Source Material Selection: A Tale of Two Tissues
The choice of starting material was a critical and insightful step in both discoveries.
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Human Pheochromocytoma Tumor: Matsuo and his colleagues astutely selected a human pheochromocytoma tumor, a neuroendocrine tumor of the adrenal medulla.[1] These tumors are known to be rich in proenkephalin A and its processed peptides, making them an ideal source for isolating novel opioid peptides that might be present in low concentrations in normal tissues.[3]
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Bovine Brain (Caudate Nucleus): Weber's team, on the other hand, utilized the bovine caudate nucleus, a brain region known for its high density of opioid receptors and significant concentrations of enkephalins.[2][4] This choice was driven by the hypothesis that this region would also contain other, as-yet-unidentified, opioid peptides.
The Experimental Workflow: A Multi-Step Purification and Characterization Cascade
Both research groups employed a similar, multi-stage strategy to isolate and identify the novel peptide. This workflow, a testament to the analytical techniques of the era, involved tissue extraction, chromatographic purification, and ultimately, structural elucidation.
Figure 1: Generalized experimental workflow for the discovery of Adrenorphin.
Part 2: Detailed Methodologies: A Closer Look at the Key Experiments
This section provides a detailed breakdown of the pivotal experimental protocols that were instrumental in the discovery of adrenorphin.
Protocol 1: Peptide Extraction from Tissue
The initial step aimed to efficiently extract peptides from the complex cellular milieu while minimizing degradation.
Objective: To solubilize and recover peptides from either human pheochromocytoma or bovine caudate nucleus.
Methodology:
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Tissue Homogenization: The tissue was homogenized in a solution of acetone and hydrochloric acid. The acidic environment inhibits the activity of many proteases, while the acetone helps to precipitate larger proteins, leaving smaller peptides in solution.
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Centrifugation: The homogenate was centrifuged at high speed to pellet the precipitated proteins and cellular debris.
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Supernatant Collection: The resulting supernatant, containing the crude peptide extract, was carefully collected for further purification.
Protocol 2: Purification by Gel Filtration and Reversed-Phase HPLC
A combination of chromatographic techniques was essential to isolate the novel peptide from the complex mixture of other endogenous molecules.
Objective: To separate peptides based on size and then on hydrophobicity to achieve a high degree of purity.
Methodology:
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Gel Filtration Chromatography:
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The crude peptide extract was first subjected to gel filtration chromatography (e.g., on a Sephadex G-50 column).
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This technique separates molecules based on their size, with larger molecules eluting first.
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Fractions were collected and assayed by radioimmunoassay (RIA) to identify those containing the peptide of interest.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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The immunoreactive fractions from the gel filtration step were pooled and further purified by RP-HPLC. This technique separates peptides based on their hydrophobicity.
-
A typical protocol would involve a C18 column and a gradient of increasing acetonitrile concentration in an aqueous solution containing a small amount of trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent to improve peak shape.
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The elution of peptides was monitored by UV absorbance at approximately 210-220 nm.
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Fractions were again collected and subjected to RIA to pinpoint the location of the target peptide.
-
Often, a second, different RP-HPLC step with a different gradient or column chemistry was employed to achieve final purity.
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Protocol 3: Detection and Quantification by Radioimmunoassay (RIA)
RIA was the workhorse analytical technique that guided the purification process, allowing for the sensitive and specific detection of the novel peptide long before its structure was known.
Objective: To detect and quantify the presence of the C-terminally amidated opioid peptide in the various fractions generated during purification.
Methodology:
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Antibody Generation: A crucial prerequisite was the development of a specific antibody. Weber's group generated an antibody that specifically recognized the C-terminal amide structure of the peptide.[2]
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Competitive Binding: The assay is based on the principle of competitive binding. A known amount of a radiolabeled version of the peptide (the tracer) competes with the unlabeled peptide in the sample for a limited number of antibody binding sites.
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Separation and Counting: After an incubation period, the antibody-bound peptide is separated from the free peptide (often by using a second antibody that precipitates the first). The amount of radioactivity in the bound fraction is then measured using a gamma counter.
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Standard Curve: A standard curve is generated using known concentrations of the unlabeled peptide. The concentration of the peptide in the unknown samples can then be determined by comparing their results to the standard curve. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample.
Protocol 4: Structural Elucidation by Edman Degradation
The definitive structure of the purified peptide was determined using the well-established Edman degradation method.[5][6][7]
Objective: To determine the amino acid sequence of the purified peptide.
Methodology:
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N-terminal Labeling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC specifically labels the free amino group of the N-terminal amino acid.
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Cleavage: The labeled N-terminal amino acid was then selectively cleaved from the rest of the peptide chain using a strong acid, typically trifluoroacetic acid.[6]
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Identification: The cleaved, labeled amino acid derivative (a phenylthiohydantoin, or PTH-amino acid) was then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
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Repetitive Cycles: The remaining peptide, now one amino acid shorter, was then subjected to another cycle of labeling, cleavage, and identification. This process was repeated sequentially to determine the entire amino acid sequence.
The amino acid sequence of adrenorphin was determined to be Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH₂ .[1][2] The C-terminal amide was confirmed by the peptide's resistance to digestion by carboxypeptidase A, an enzyme that cleaves C-terminal amino acids with a free carboxyl group.[2]
Part 3: Biological Characterization: Unveiling the Function
Once the structure of adrenorphin was known, the next critical step was to characterize its biological activity and understand its physiological role.
Initial Bioassay: The Guinea Pig Ileum Assay
The initial assessment of opioid activity was performed using the classic guinea pig ileum bioassay, a robust and sensitive method for detecting opioid effects.[1][8]
Objective: To determine if the purified peptide exhibited opioid-like activity.
Methodology:
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Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution and electrically stimulated to induce contractions.
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Drug Application: The purified peptide is added to the organ bath.
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Measurement of Contraction: Opioids inhibit the release of acetylcholine from enteric neurons, leading to a reduction in the amplitude of the electrically induced contractions. The degree of inhibition is a measure of the peptide's opioid activity.
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Naloxone Antagonism: To confirm that the observed effect is mediated by opioid receptors, the experiment is repeated in the presence of naloxone, a non-selective opioid receptor antagonist. If the inhibitory effect of the peptide is blocked by naloxone, it is considered to be a true opioid effect.
Adrenorphin was found to be a potent inhibitor of the guinea pig ileum contraction, and this effect was reversed by naloxone, confirming its opioid nature.[1]
Receptor Binding Profile: Defining the Opioid Receptor Subtype Selectivity
To further characterize its pharmacological profile, the affinity of adrenorphin for the different opioid receptor subtypes (mu, delta, and kappa) was determined through radioligand binding assays.
Objective: To determine the binding affinity of adrenorphin for mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Membranes rich in opioid receptors were prepared from brain tissue.
-
Competitive Binding Assay: These membranes were incubated with a radiolabeled ligand known to bind to a specific opioid receptor subtype (e.g., [³H]dihydromorphine for mu receptors) in the presence of varying concentrations of adrenorphin.
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Determination of Ki: The ability of adrenorphin to displace the radiolabeled ligand from the receptors was measured. From this data, the inhibition constant (Ki) was calculated, which is a measure of the peptide's affinity for the receptor. A lower Ki value indicates a higher binding affinity.
These studies revealed that adrenorphin is a potent agonist at both mu- and kappa-opioid receptors, with a lower affinity for delta-opioid receptors.[2]
Table 1: Receptor Binding Affinities of Adrenorphin
| Receptor Subtype | Ki (nM) |
| Mu (µ) | Potent Agonist |
| Kappa (κ) | Moderate Agonist |
| Delta (δ) | Low Affinity |
Note: Specific Ki values can vary depending on the experimental conditions and the radioligand used.
Physiological Effects: From Analgesia to Respiratory Depression
Subsequent in vivo studies in animal models confirmed that adrenorphin possesses typical opioid-like physiological effects.
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Analgesia: Adrenorphin was shown to produce significant pain relief in various animal models of pain.
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Respiratory Depression: Like other mu-opioid receptor agonists, adrenorphin was found to cause a dose-dependent depression of respiration.
Figure 2: Simplified signaling pathway of Adrenorphin.
Conclusion: A Significant Addition to the Opioid Peptide Family
The discovery of adrenorphin in 1983 was a significant advancement in the field of opioid research. It not only expanded the known repertoire of endogenous opioid peptides but also highlighted the importance of post-translational modifications, such as C-terminal amidation, in determining the biological activity of neuropeptides. The meticulous experimental work, from the strategic choice of source material to the application of cutting-edge analytical techniques, serves as a classic example of peptide discovery. The insights gained from the characterization of adrenorphin continue to inform our understanding of the complex physiology of the endogenous opioid system and provide a foundation for the development of novel analgesic drugs.
References
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Matsuo, H., Miyata, A., & Mizuno, K. (1983). Novel C-terminally amidated opioid peptide in human phaeochromocytoma tumour. Nature, 305(5936), 721–723. [Link]
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Weber, E., Esch, F. S., Böhlen, P., Paterson, S., Corbett, A. D., McKnight, A. T., ... & Kosterlitz, H. W. (1983). Metorphamide: isolation, structure, and biologic activity of an amidated opioid octapeptide from bovine brain. Proceedings of the National Academy of Sciences, 80(23), 7362–7366. [Link]
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Boarder, M. R., Contractor, H., Marriott, D., & McArdle, W. (1985). Metorphamide, a C-terminally amidated opioid peptide, in human adrenal and human phaeochromocytoma. Regulatory Peptides, 12(1), 35–42. [Link]
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Seizinger, B. R., Liebisch, D. C., Gramsch, C., Herz, A., Weber, E., Evans, C. J., ... & Böhlen, P. (1985). Isolation and structure of a novel C-terminally amidated opioid peptide, amidorphin, from bovine adrenal medulla. Nature, 313(5997), 57–59. [Link]
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Edman, P., & Begg, G. (1967). A protein sequenator. European Journal of Biochemistry, 1(1), 80–91. [Link]
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Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1978). Micro-sequence analysis of peptides and proteins using 4-NN-dimethylaminoazobenzene 4'-isothiocyanate/phenylisothiocyanate double coupling method. FEBS letters, 93(2), 205–214. [Link]
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